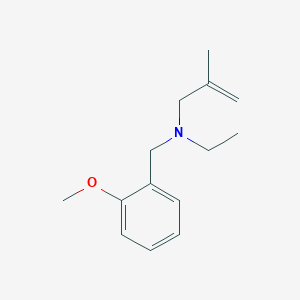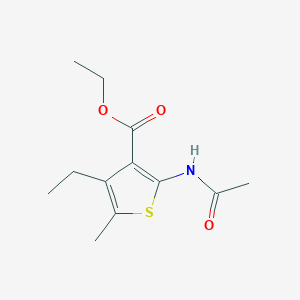
ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate, also known as EATC, is an organic compound that belongs to the class of thiophene carboxylates. It has been widely studied for its potential applications in the field of medicinal chemistry. This compound exhibits several biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
作用機序
The exact mechanism of action of ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate is not fully understood. However, several studies have suggested that it may exert its biological activities through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate may reduce the production of prostaglandins and thus alleviate inflammation, pain, and fever.
Biochemical and Physiological Effects:
ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been shown to exhibit several biochemical and physiological effects. In animal studies, it has been reported to reduce inflammation, pain, and fever. It has also been shown to exhibit antitumor and antiviral activities. However, the exact mechanisms underlying these effects are not fully understood.
実験室実験の利点と制限
Ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has some limitations. It is not very soluble in water, which can make it difficult to administer in animal studies. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
Several future directions can be pursued in the study of ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate. One possible direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Another direction is to explore its antitumor and antiviral activities and develop new compounds based on its structure. Furthermore, the development of new synthetic methods for ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate and its derivatives may lead to the discovery of novel bioactive compounds.
合成法
The synthesis of ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate can be achieved through a multi-step reaction process. The first step involves the reaction of ethyl acetoacetate with thioacetamide to form ethyl 2-acetylthiophene-3-carboxylate. This intermediate is then reacted with ethyl bromoacetate to give ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate. The reaction scheme is shown below:
科学的研究の応用
Ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported its anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to exhibit antitumor and antiviral activities. In addition, ethyl 2-(acetylamino)-4-ethyl-5-methyl-3-thiophenecarboxylate has been used as a starting material for the synthesis of other bioactive compounds.
特性
IUPAC Name |
ethyl 2-acetamido-4-ethyl-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-5-9-7(3)17-11(13-8(4)14)10(9)12(15)16-6-2/h5-6H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVMGXUQBVWYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(acetylamino)-4-ethyl-5-methylthiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5703878.png)
![1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,4-diazepane](/img/structure/B5703883.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5703884.png)
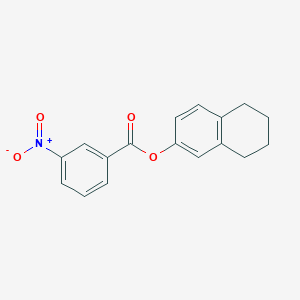
![N-(3-acetylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5703887.png)
![ethyl 2-(4-fluorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5703896.png)
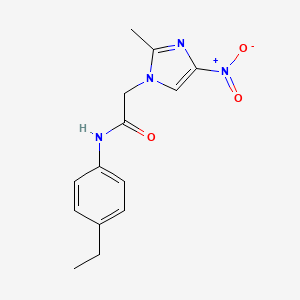
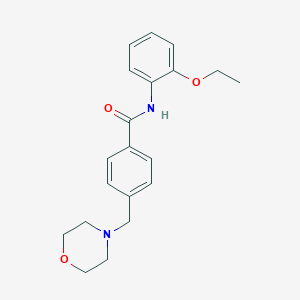
![N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5703914.png)
![1-[(4-fluorophenoxy)methyl]-3-nitrobenzene](/img/structure/B5703920.png)
![4-({3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5703924.png)
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5703931.png)
![methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate](/img/structure/B5703936.png)
